molecular formula C20H21NO2S2 B2555858 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide CAS No. 1798024-09-5

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2555858
CAS No.: 1798024-09-5
M. Wt: 371.51
InChI Key: XBVWKPQPWJECOH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. Chemical Characteristics N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound with the CAS Number 1798024-09-5 and a molecular weight of 371.5 g/mol. Its molecular formula is C 20 H 21 NO 2 S 2 . The structure incorporates dual thiophene moieties connected by a hydroxymethyl bridge, which may enhance solubility and facilitate hydrogen-bonding interactions in biological systems. The molecule is further characterized by a 2-phenylbutanamide group linked via a methylene spacer . Research Applications and Potential This compound belongs to a class of benzamide and thiophene derivatives that are of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its core structure shares key features with pharmacologically active molecules. Thiophene-based scaffolds are frequently investigated for their diverse biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties . The presence of the hydroxymethyl-thiophene subunit is a structural motif found in compounds studied for their enzyme inhibition potential and ability to participate in π-π stacking or hydrophobic binding with biological targets . Furthermore, structurally related thiophene-2-carboxamide derivatives have demonstrated notable antibacterial and antioxidant activities in scientific studies, highlighting the potential of this chemical class in therapeutic development . As such, this compound serves as a valuable chemical intermediate and building block for exploring structure-activity relationships (SAR) in drug discovery programs, particularly for targeting GPCRs and enzymes .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-17(14-6-4-3-5-7-14)20(23)21-12-16-8-9-18(25-16)19(22)15-10-11-24-13-15/h3-11,13,17,19,22H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWKPQPWJECOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .

Scientific Research Applications

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:

Structural Analogues with Thiophene Moieties

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () Structure: This compound replaces the butanamide backbone with a benzamide group and introduces a morpholine ring instead of the hydroxy-methyl-thiophene substituent. Crystal Packing: The morpholine ring adopts a chair conformation, and the thiophene ring forms a dihedral angle of 63.54° with the morpholine plane. Key Difference: The absence of a phenylbutanamide chain in this analogue reduces its conformational flexibility compared to the target compound.

(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide () Structure: Features an azetidine-carboxamide group and a benzamido-thiophene scaffold. Bioactivity: This compound was evaluated as a non-covalent inhibitor of SARS-CoV-2 PLpro, highlighting the relevance of thiophene-amide hybrids in antiviral research. The target compound’s hydroxy group could modulate similar enzyme interactions .

Butanamide Derivatives

(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide () Structure: Contains a diphenylmethyl group and a thiourea-modified butanamide backbone. Function: Such derivatives are often used in pesticide testing due to their stability and ability to engage in π-π stacking via aromatic groups. The target compound’s phenylbutanamide chain may offer comparable hydrophobic interactions but lacks the thiourea moiety .

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Structure: A polyaromatic butanamide with a tetrahydropyrimidinyl group. Pharmacological Relevance: The extended aromatic system and hydroxyl group suggest utility in high-affinity binding, akin to the target compound’s design. However, the additional pyrimidinyl group introduces steric bulk absent in the target .

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a thiophene ring system, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N1O1S2C_{20}H_{21}N_{1}O_{1}S_{2}, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The unique structure includes:

  • Thiophene moieties : Contributing to the compound's reactivity and biological interactions.
  • Hydroxymethyl group : Enhancing solubility and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar thiophene structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)Activity Level
Escherichia coli0.21Moderate
Pseudomonas aeruginosa0.25Moderate
Candida albicans0.15Strong

These results suggest that the compound possesses moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Effectiveness
HCT116 (Colon Cancer)7.1High
MCF7 (Breast Cancer)10.5Moderate
A549 (Lung Cancer)11.9Moderate

The compound demonstrated selective cytotoxicity, particularly against the HCT116 cell line, indicating potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The thiophene ring may interact with specific enzymes or receptors, modulating their activity.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of similar compounds, providing context for the potential effects of this compound:

  • Study on Thiophene Derivatives : A study published in MDPI highlighted the antimicrobial efficacy of thiophene derivatives against various pathogens, establishing a baseline for expected activity levels in similar compounds .
  • Anticancer Research : Research conducted on related thiophene compounds indicated significant anticancer properties through mechanisms involving DNA interaction and enzyme inhibition .

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